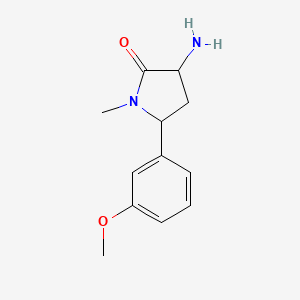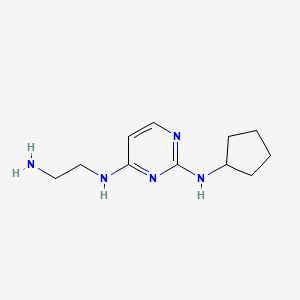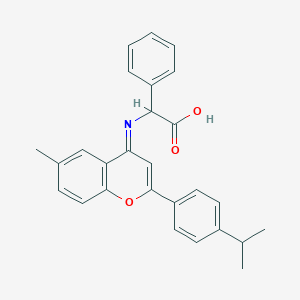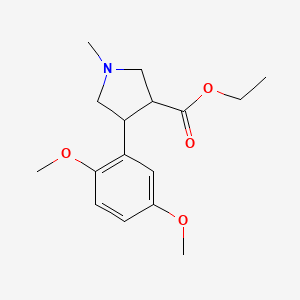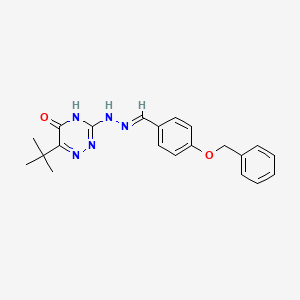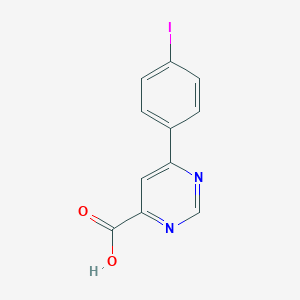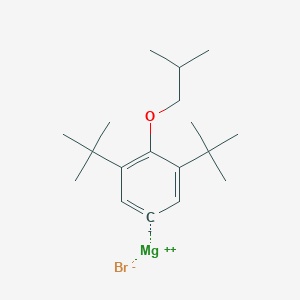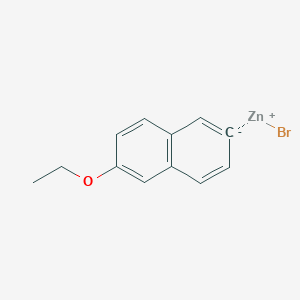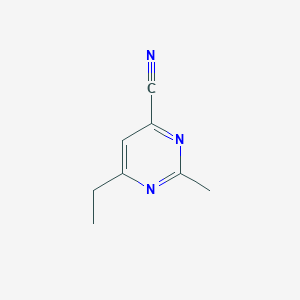
ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate is an organic compound belonging to the class of esters It features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom The compound is characterized by the presence of a benzyloxy group, a carbonyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate typically involves the esterification of 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The benzyloxy group in this compound can undergo oxidation to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group, resulting in the formation of a dihydropyran derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Amides or other ester derivatives.
Applications De Recherche Scientifique
Ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidases.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Ethyl 5-(benzyloxy)-4-oxo-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4H-pyran-3-carboxylate: Lacks the benzyloxy group, making it less versatile in terms of functionalization.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 5-(methoxy)-4-oxo-4H-pyran-3-carboxylate: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C15H14O5 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
ethyl 4-oxo-5-phenylmethoxypyran-3-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-2-19-15(17)12-9-18-10-13(14(12)16)20-8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Clé InChI |
DJKUTEOMCLKHDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=COC=C(C1=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


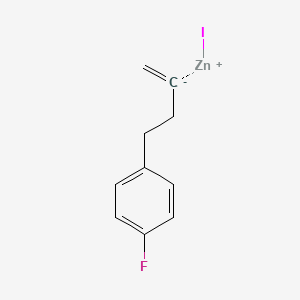
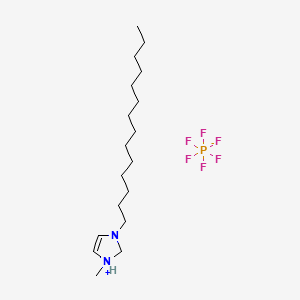
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878747.png)
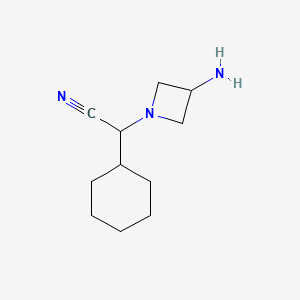
![(2Z)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B14878760.png)
